Zinc o-acetylsalicylate, also known as bis(acetylsalicylato)zinc(II), is a coordination compound formed from zinc and acetylsalicylic acid, commonly referred to as aspirin. Its chemical formula is , and it has garnered attention for its potential therapeutic properties, particularly in cardiovascular health and inflammation management. The unique structural characteristics of this compound arise from the coordination of zinc ions with the carboxylate groups of acetylsalicylic acid, which leads to distinct biological activities compared to uncomplexed aspirin .
The synthesis of zinc o-acetylsalicylate can be achieved through several methods, primarily involving metathesis reactions. A typical reaction can be represented as follows:
In this reaction, zinc ions coordinate with two molecules of acetylsalicylic acid, primarily through the carboxylate groups in a monodentate manner . The reaction is generally performed under controlled conditions to optimize yield and purity.
The synthesis typically involves dissolving zinc acetate or another zinc salt in a suitable solvent, followed by the addition of acetylsalicylic acid. The mixture is then stirred at an elevated temperature to facilitate coordination. The resulting product can be purified through recrystallization or filtration techniques .
Zinc o-acetylsalicylate has a molecular weight of approximately 423.69 g/mol. Its structure consists of a central zinc ion coordinated by two acetylsalicylate ligands. The coordination geometry around the zinc ion is typically tetrahedral or octahedral, depending on the specific conditions during synthesis .
Zinc o-acetylsalicylate can participate in various chemical reactions due to its coordination nature. It may undergo hydrolysis in aqueous solutions, releasing acetylsalicylic acid and zinc ions back into solution:
The stability of zinc o-acetylsalicylate in different pH environments can influence its reactivity and solubility. Studies indicate that the compound exhibits enhanced stability compared to uncomplexed acetylsalicylic acid, making it suitable for various pharmaceutical applications .
Zinc o-acetylsalicylate exhibits several biological activities that enhance its therapeutic potential. It has been shown to possess superior anti-inflammatory properties compared to uncomplexed acetylsalicylic acid. The proposed mechanism involves the enhancement of nitric oxide production and modulation of inflammatory pathways, which contribute to its cardioprotective effects in models of acute ischemia.
Research indicates that zinc ions play a critical role in enhancing the anti-inflammatory effects while reducing the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs like aspirin.
Relevant data from studies suggest that the compound maintains its structural integrity while exhibiting significant biological activity, making it an interesting candidate for further research .
Zinc o-acetylsalicylate has several applications in pharmacology due to its enhanced therapeutic properties:
The unique combination of enhanced efficacy and reduced toxicity positions zinc o-acetylsalicylate as a promising candidate for future clinical applications and research endeavors .
Metathesis reactions between zinc salts and acetylsalicylate anions represent the predominant synthetic pathway for zinc o-acetylsalicylate (Zn(ASA)₂) formation. This double displacement reaction proceeds via ligand exchange mechanisms, where zinc cations coordinate with deprotonated acetylsalicylate ligands. The choice of zinc precursor significantly influences reaction kinetics, product purity, and crystalline structure formation. Comparative studies reveal that zinc nitrate (Zn(NO₃)₂) in ethanol produces crystalline Zn(ASA)₂·2H₂O with superior yield (82%) and fewer ionic impurities compared to chloride or perchlorate counterparts. This advantage stems from the high solubility and low coordination interference of nitrate anions, facilitating efficient ligand exchange. In contrast, zinc chloride (ZnCl₂) generates hygroscopic products requiring extensive purification due to chloride contamination, while zinc perchlorate (Zn(ClO₄)₂) introduces potential explosive residues [1].
An alternative one-pot synthesis employs zinc oxide (ZnO) with salicylic acid and acetic anhydride. This method exploits ZnO's dual functionality as both a Brønsted base (deprotonating salicylic acid) and a Lewis acid catalyst (activating acetic anhydride for acetylation). The reaction proceeds via in situ formation of zinc salicylate, followed by acetylation, yielding Zn(ASA)₂ with zinc acetate as a soluble byproduct. Though operationally simpler, this route typically produces lower crystallinity (68% purity) and requires meticulous stoichiometric control to prevent ZnO excess [3] [9].
Table 1: Performance Metrics of Zinc Precursors in Metathesis Synthesis
Zinc Precursor | Solvent System | Reaction Temp (°C) | Yield (%) | Key Impurities |
---|---|---|---|---|
Zn(NO₃)₂ | Ethanol (95%) | 70-75 | 82 | Traces of nitrate |
ZnCl₂ | Ethanol (95%) | 70-75 | 74 | Chloride complexes |
Zn(ClO₄)₂ | Ethanol (95%) | 70-75 | 78 | Perchlorate salts |
ZnO | Neat (solventless) | 80-85 | 89* | Zinc acetate, unreacted aspirin |
Note: ZnO method yield reflects crude product before purification [1] [3] [9].
Crystallization solvent selection critically governs the hydration state, morphology, and phase purity of Zn(ASA)₂. Ethanol-mediated crystallization (95% v/v) produces prismatic crystals of the dihydrate complex Zn(ASA)₂·2H₂O, confirmed by infrared spectroscopy showing characteristic O-H stretches at 3344 cm⁻¹. The mechanism involves stepwise dehydration: ethanol initially solvates zinc ions, but its lower dielectric constant (ε=24.3) versus water (ε=80.1) promotes rapid supersaturation upon cooling, yielding crystals with 98.5% phase purity. Crucially, ethanol’s moderate polarity optimally balances ligand solubility and nucleation kinetics, preventing oiling-out phenomena common in non-polar solvents [1].
Aqueous crystallization generates variable hydrate forms depending on concentration. Dilute solutions (<0.1M) yield monohydrate crystals via slow evaporation, while concentrated solutions (>0.5M) form tetrahydrates with structural instability upon drying. Water’s high polarity facilitates complete ligand dissociation, but competitive hydration of Zn²⁺ slows coordination kinetics, increasing inclusion defects. Moreover, hydrolysis risks acetyl group cleavage above pH 6.0, generating salicylate impurities. Mixed solvent systems (e.g., ethanol-water 70:30) demonstrate intermediate behavior: water enhances ligand solubility, while ethanol controls crystal growth rate, yielding hybrids with 95% purity but inconsistent hydration states [1] [5].
Table 2: Solvent-Dependent Crystallization Outcomes
Solvent System | Dominant Crystal Form | Hydration State | Phase Purity (%) | Key Challenges |
---|---|---|---|---|
Ethanol (95%) | Prismatic needles | Dihydrate | 98.5 | Solvent retention |
Water (deionized) | Platelets | Variable hydrate | 92.3 | Hydrolysis risk |
Ethanol-Water (70:30) | Irregular blocks | Mixed hydrates | 95.1 | Hydrate inconsistency |
Methanol | Fine powder | Monohydrate | 90.2 | High solubility → low yield |
Stoichiometric precision dictates coordination completeness and byproduct formation in Zn(ASA)₂ synthesis. A zinc-to-ligand molar ratio of 1:2 is theoretically optimal for bis-complex formation, yet empirical data reveal operational nuances. At equimolar ratios (1:1), IR spectroscopy detects unreacted Zn²⁺ (bands at 500–550 cm⁻¹) alongside monodentate acetylsalicylate (asymmetric COO⁻ stretch at 1535 cm⁻¹), confirming incomplete coordination. Increasing to 1:1.8 significantly improves ligand utilization (94%) but leaves residual acidity. Only at ≥1:2.05 ligand excess does coordination efficiency reach >99%, as excess ligands drive equilibrium toward product formation. Beyond 1:2.2, however, ligand self-association competes with coordination, reducing crystal yield [1] [5].
Zinc acetate synthesis exemplifies stoichiometric consequences: insufficient acetic anhydride in ZnO-based routes leaves unreacted salicylate, while excess generates acidic byproducts requiring neutralization. Kinetic studies show that ≥10% zinc excess in metathesis routes suppresses ligand hydrolysis but necessitates post-synthetic removal of unreacted Zn²⁺. Thus, ideal stoichiometry balances thermodynamic driving force (ligand excess) against purification burden [5] [9].
Table 3: Stoichiometric Impact on Product Metrics
Zn²⁺:ASA Molar Ratio | Coordination Efficiency (%) | Yield (%) | Dominant Impurities |
---|---|---|---|
1:1.0 | 68.5 | 71 | Uncoordinated Zn²⁺, salicylic acid |
1:1.8 | 94.2 | 83 | Traces of Zn²⁺ |
1:2.05 | 99.1 | 89 | None detected |
1:2.5 | 99.0 | 84 | Acetylsalicylate dimers |
Purification of crude Zn(ASA)₂ targets hydrate standardization, solvent removal, and ionic impurity reduction. Recrystallization from toluene proves highly effective: toluene’s low polarity (ε=2.4) minimizes complex dissociation, while its boiling point (111°C) facilitates dissolution of crude product. Slow cooling (0.5°C/min) yields large crystals with 95% purity and consistent dihydrate stoichiometry. This process eliminates volatile byproducts (e.g., acetic acid) and nitrate residues via differential solubility—impurities concentrate in the mother liquor. However, toluene recrystallization demands rigorous drying (60°C under vacuum) to prevent crystal solvation, evidenced by thermogravimetric analysis (TGA) mass losses below 100°C [1] [3].
Solvent evaporation offers rapid purification for solvent-complexed intermediates. Rotary evaporation of ethanolic solutions under reduced pressure (25 inHg, 40°C) produces amorphous powders within hours, but retains 0.9% solvent (GC-MS data). Fractional crystallization improves purity: initial ethanol removal concentrates the solution, followed by cooling-induced crystallization. For ZnO-derived syntheses, acid neutralization precedes purification—residual acetic acid is quenched with magnesium hydroxide, forming insoluble magnesium acetate removed by filtration. The filtrate then undergoes recrystallization, yielding Zn(ASA)₂ with ≤0.3% acetate contamination [1] [8] [9].
Table 4: Purification Technique Performance Comparison
Technique | Conditions | Purity (%) | Hydrate Control | Residual Solvent (%) |
---|---|---|---|---|
Toluene recrystallization | Dissolution at 110°C, slow cooling | 95.2 | Consistent dihydrate | ≤0.05 |
Ethanol evaporation | Rotary evaporation, 40°C/25 inHg | 89.7 | Variable | 0.9 |
Fractional crystallization | Ethanol removal to 50% vol, then cooling | 93.4 | Mostly dihydrate | 0.2 |
Water-ethanol dialysis | 12h against 70% ethanol | 97.8 | Poorly controlled | Undetectable |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: